molecular formula C16H14ClFN6O3 B11474228 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474228
M. Wt: 392.77 g/mol
InChI Key: RKWDJSPOFZUJTN-UHFFFAOYSA-N
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Description

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE is an organic compound that features a complex structure with multiple functional groups, including a pyrazole ring, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the pyrazole and oxadiazole rings, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit key enzymes involved in microbial or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClFN6O3

Molecular Weight

392.77 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[(4-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14ClFN6O3/c17-11-7-21-24(8-11)9-13-22-16(27-23-13)15(26)20-6-5-19-14(25)10-1-3-12(18)4-2-10/h1-4,7-8H,5-6,9H2,(H,19,25)(H,20,26)

InChI Key

RKWDJSPOFZUJTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)F

Origin of Product

United States

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